Methyl 5-amino-4-oxopentanoate hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de méthyl aminolévulinate est un composé principalement utilisé comme sensibilisateur en photothérapie dynamique. C'est un promédicament qui est métabolisé en protoporphyrine IX, un photosensibilisateur. Ce composé est commercialisé sous le nom de marque Metvix et est utilisé dans le traitement des cancers de la peau non mélanomés, y compris le carcinome basocellulaire .
Applications De Recherche Scientifique
Methyl aminolevulinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various porphyrins.
Biology: It is used in studies related to heme biosynthesis and metabolism.
Medicine: It is used in photodynamic therapy for the treatment of non-melanoma skin cancers and actinic keratosis.
Industry: It is used in the production of photosensitizers for various applications.
Mécanisme D'action
Target of Action
Methyl 5-aminolevulinate hydrochloride, also known as Methyl aminolevulinate hydrochloride, is a prodrug that is metabolized to Protoporphyrin IX . Protoporphyrin IX is a photosensitizer used in photodynamic therapy . The primary target of this compound is the cellular compartments, particularly the mitochondria .
Mode of Action
The mode of action of Methyl 5-aminolevulinate hydrochloride involves photosensitization. After topical application, porphyrins accumulate intracellularly in the treated skin lesions . These intracellular porphyrins, including Protoporphyrin IX, are photoactive compounds. Upon light activation in the presence of oxygen, singlet oxygen is formed, which causes damage to cellular compartments, particularly the mitochondria . This light activation of accumulated porphyrins leads to a photochemical reaction and thereby phototoxicity to the light-exposed target cells .
Biochemical Pathways
The compound is metabolized by esterases in the cells to 5-aminolevulinate (5-ALA) . From 5-ALA, protoporphyrin IX is formed via several intermediate stages . Protoporphyrin IX is the actual effective photosensitizer used for photodynamic therapy .
Pharmacokinetics
It is known that the compound is a prodrug that is metabolized to protoporphyrin ix .
Result of Action
The result of the action of Methyl 5-aminolevulinate hydrochloride is the destruction of target cells. The formation of singlet oxygen damages cellular compartments, leading to phototoxicity to the light-exposed target cells . This results in the destruction of the cells, which is beneficial in the treatment of non-hyperkeratotic, non-pigmented actinic keratosis of the face and scalp .
Action Environment
The action of Methyl 5-aminolevulinate hydrochloride is influenced by environmental factors such as light and oxygen. The compound requires light of a specific wavelength (570 to 670 nm) for activation . In addition, the presence of oxygen is necessary for the formation of singlet oxygen, which causes damage to the target cells . Therefore, the efficacy and stability of the compound’s action are influenced by these environmental factors.
Safety and Hazards
Orientations Futures
Methyl aminolevulinate has been used effectively as a topical photosensitizing agent in the photodynamic therapy (PDT) of epidermal lesions such as actinic keratosis (AK) and basal cell carcinoma (BCC) . Despite the enthusiasm for new treatment alternatives, there is no consensus about treatment parameters to target of acne sebaceous glands .
Analyse Biochimique
Biochemical Properties
Methyl 5-amino-4-oxopentanoate hydrochloride plays a significant role in biochemical reactions. It is metabolized into protoporphyrin IX, a photosensitizer . This compound interacts with various enzymes and proteins during its metabolic conversion. The nature of these interactions is primarily enzymatic, facilitating the transformation of the prodrug into its active form.
Cellular Effects
The effects of this compound on cells are primarily observed in its active form, protoporphyrin IX. This compound influences cell function by inducing phototoxicity in target cells upon light activation . It can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the destruction of the target cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic conversion to protoporphyrin IX. Upon light activation, the accumulated protoporphyrin IX generates toxic singlet oxygen, causing damage to cellular compartments, particularly the mitochondria . This leads to cell destruction, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and undergoes degradation as part of its metabolic conversion to protoporphyrin IX. Long-term effects on cellular function have been observed in in vitro or in vivo studies, primarily involving the phototoxic destruction of target cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses lead to sufficient accumulation of protoporphyrin IX for therapeutic effect, while high doses may lead to toxic or adverse effects due to excessive production of singlet oxygen .
Metabolic Pathways
This compound is involved in the porphyrin synthesis pathway, leading to the production of heme . It interacts with various enzymes during this metabolic process. The compound can also affect metabolic flux or metabolite levels as it influences the balance of porphyrins in the cell.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it is metabolized to protoporphyrin IX . This localization can affect its activity or function, as the production of singlet oxygen upon light activation leads to mitochondrial damage and subsequent cell destruction.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le chlorhydrate de méthyl aminolévulinate est synthétisé à partir de l'acide 5-aminolévulinique. La synthèse implique l'estérification de l'acide 5-aminolévulinique avec du méthanol en présence d'acide chlorhydrique pour former le chlorhydrate de méthyl aminolévulinate .
Méthodes de production industrielle
Dans les milieux industriels, la production de chlorhydrate de méthyl aminolévulinate implique le même processus d'estérification, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit final. Le processus implique généralement l'utilisation d'un catalyseur pour accélérer la réaction et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de méthyl aminolévulinate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de la protoporphyrine IX.
Réduction : Il peut être réduit pour former divers dérivés.
Substitution : Il peut subir des réactions de substitution pour former différents esters et amides.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent l'oxygène et la lumière, qui sont utilisés en photothérapie dynamique.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers alcools et amines peuvent être utilisés comme réactifs dans les réactions de substitution.
Principaux produits formés
Le principal produit formé par l'oxydation du chlorhydrate de méthyl aminolévulinate est la protoporphyrine IX, qui est un intermédiaire clé dans la biosynthèse de l'hème .
Applications de la recherche scientifique
Le chlorhydrate de méthyl aminolévulinate a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de diverses porphyrines.
Biologie : Il est utilisé dans des études relatives à la biosynthèse et au métabolisme de l'hème.
Médecine : Il est utilisé en photothérapie dynamique pour le traitement des cancers de la peau non mélanomés et de la kératose actinique.
Industrie : Il est utilisé dans la production de photosensibilisateurs pour diverses applications.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de méthyl aminolévulinate implique sa conversion en protoporphyrine IX lors de l'application topique. La protoporphyrine IX s'accumule dans les lésions cutanées traitées et, lors de l'activation par la lumière en présence d'oxygène, génère de l'oxygène singulet. Cet oxygène singulet provoque des dommages aux compartiments cellulaires, en particulier aux mitochondries, conduisant à la mort cellulaire. Cet effet phototoxique est à la base de son utilisation en photothérapie dynamique .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-aminolévulinique : Un autre composé utilisé en photothérapie dynamique, qui est également un précurseur de la protoporphyrine IX.
Ester méthylique de l'acide aminolévulinique : Similaire au chlorhydrate de méthyl aminolévulinate mais avec des propriétés pharmacocinétiques différentes.
Unicité
Le chlorhydrate de méthyl aminolévulinate est unique en sa solubilité dans les lipides, ce qui lui permet de pénétrer plus efficacement le milieu riche en lipides du sébum que l'acide 5-aminolévulinique. Cette propriété le rend particulièrement efficace dans le traitement des affections cutanées telles que la kératose actinique et le carcinome basocellulaire .
Propriétés
IUPAC Name |
methyl 5-amino-4-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSYPVQHFNBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045630 | |
Record name | Methyl aminolevulinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79416-27-6 | |
Record name | Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79416-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl aminolevulinate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl aminolevulinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL AMINOLEVULINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl aminolevulinate hydrochloride exert its effect in Photodynamic Therapy (PDT)?
A1: Methyl aminolevulinate hydrochloride (MAL), a prodrug, is metabolized within cells to protoporphyrin IX (PpIX), a photosensitizing agent. [] When exposed to specific wavelengths of light, PpIX becomes excited and interacts with oxygen, generating reactive oxygen species (ROS). [] These ROS cause damage to cellular components, leading to cell death, a key mechanism in PDT for treating conditions like actinic keratosis and certain cancers. [, , ]
Q2: Are there differences in how different cell types respond to MAL-PDT?
A2: Yes, sensitivity to MAL-PDT can vary significantly between cell types. Research has shown that variations in PpIX accumulation levels in cells contribute to this difference. [] For instance, ovarian cancer cell lines HTOA, HRA, and DISS showed significant tumor shrinkage after MAL-PDT, while MCAS and TOV21G cells demonstrated minimal response. [] This variation was linked to higher PpIX accumulation in the sensitive cell lines compared to the resistant ones. [] Further investigation revealed that higher expression levels of glutathione transferase Omega-1 (GSTO1), an enzyme involved in PpIX conversion, were associated with increased sensitivity to PDT. []
Q3: What are the structural characteristics of Methyl aminolevulinate hydrochloride?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of Methyl aminolevulinate hydrochloride, they consistently refer to it as a derivative of δ-Aminolevulinic acid (ALA). [] This suggests a close structural similarity. Detailed spectroscopic data is not provided in the excerpts.
Q4: Are there any specific material compatibility requirements for handling Methyl aminolevulinate hydrochloride during research and development?
A4: The provided research excerpts do not delve into specific material compatibility details for handling Methyl aminolevulinate hydrochloride.
Q5: Has research explored combining MAL-PDT with other treatment modalities?
A5: Yes, studies have investigated combining MAL-PDT with other therapies. For example, concurrent use of MAL-PDT with clofibric acid showed promising results in treating peritoneal carcinomatosis arising from ovarian cancer in a rat model. [] This combination led to significantly prolonged survival compared to debulking surgery alone or even MAL-PDT alone. []
Q6: Does skin pretreatment influence the effectiveness of MAL-PDT?
A6: Skin pretreatment plays a crucial role in the efficacy of MAL-PDT. [] Various methods, including curettage, microdermabrasion, microneedling, and ablative fractional laser (AFXL), have been explored to enhance the penetration of MAL and subsequent PpIX accumulation. [] AFXL pretreatment demonstrated the highest enhancement in PpIX fluorescence compared to other methods, suggesting its potential for optimizing PDT response. []
Q7: Are there any known long-term effects or safety concerns associated with MAL-PDT?
A7: The research excerpts primarily focus on the short-term efficacy and mechanistic aspects of MAL-PDT. While some studies mention local skin reactions as a common side effect, [] long-term effects are not extensively discussed.
Q8: How is Methyl aminolevulinate hydrochloride formulated for clinical use in PDT?
A8: Methyl aminolevulinate hydrochloride is commonly formulated as a topical cream for PDT applications. [, ] This formulation facilitates direct application to the targeted skin areas, such as those affected by actinic keratosis or superficial skin cancers. [, ]
Q9: What is the current understanding of the environmental impact and degradation of Methyl aminolevulinate hydrochloride?
A9: The provided research excerpts do not offer information regarding the environmental impact or degradation pathways of Methyl aminolevulinate hydrochloride. Further research is necessary to assess its potential ecological effects.
Q10: Are there alternative compounds or treatment modalities being explored for the same indications as MAL-PDT?
A10: While the excerpts focus primarily on MAL-PDT, they mention other treatment options for conditions like actinic keratosis and superficial skin cancers. These include cryosurgery and surgical interventions, each with its own set of advantages and limitations. [, ] The excerpts do not delve into specific alternative compounds beyond mentioning clofibric acid as a combination therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.